molecular formula C24H27ClN4O3 B2636448 Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260992-64-0

Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2636448
CAS No.: 1260992-64-0
M. Wt: 454.96
InChI Key: UAUXKUQVTOQGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:

  • A 2-chlorophenyl substituent at position 4, providing steric bulk and electronic modulation via the chlorine atom.
  • A phenylpiperazinylmethyl group at position 6, introducing a flexible, nitrogen-rich moiety that may enhance receptor binding in neurological or antimicrobial applications.
  • An ethyl ester at position 5, influencing solubility and metabolic stability.

This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)18-10-6-7-11-19(18)25)16-28-12-14-29(15-13-28)17-8-4-3-5-9-17/h3-11,22H,2,12-16H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUXKUQVTOQGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea and subsequent reaction with 4-phenylpiperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Structural Characteristics

The molecular formula of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C24_{24}H27_{27}ClN4_{4}O3_{3}, with a molecular weight of 454.9 g/mol. The presence of a chlorophenyl group and a phenylpiperazine moiety contributes to its unique chemical behavior and biological activity .

The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit various bacterial strains and fungi. In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use in treating infections .

Anticonvulsant Properties

Studies have explored the anticonvulsant effects of related compounds in animal models. The pharmacological evaluation demonstrated that certain derivatives possess protective effects against seizures induced by chemical agents. This suggests that this compound may serve as a candidate for further development in anticonvulsant therapy .

Potential in Neurological Disorders

Given its structural similarity to known psychoactive compounds, this tetrahydropyrimidine derivative is being investigated for potential applications in treating neurological disorders such as depression and anxiety. The phenylpiperazine moiety is particularly relevant due to its interaction with serotonin receptors .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several bacterial strains with minimum inhibitory concentrations comparable to standard antibiotics .

Investigation into Anticonvulsant Activity

In a pharmacological study assessing the anticonvulsant properties of related compounds using the maximal electroshock seizure model, it was found that certain derivatives showed promising results in reducing seizure frequency and severity. This positions Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenyipiperazin-l -y)methyl]-1 , 2 , 3 , 4-tetrahydropyrimidine -5-carboxylic acid as a potential lead compound for future anticonvulsant drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

a) Halogenated Aryl Groups
  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The electron-withdrawing cyano group may alter electronic distribution, affecting binding affinity in enzyme inhibition studies .
b) Heterocyclic Substituents

Modifications at Position 6

a) Piperazine Derivatives
  • Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-tetrahydropyrimidine-5-carboxylate ():
    The 3-chlorophenyl group on the piperazine ring adds steric bulk and electronic effects, which may influence receptor subtype selectivity (e.g., serotonin or dopamine receptors) .
b) Non-Piperazine Groups
  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate ():
    The furan moiety increases hydrophilicity and may alter metabolic pathways compared to the phenylpiperazine group .

Functional Group Variations at Position 2

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate monohydrate (): The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability .

Pharmacological Implications

  • Antimicrobial Activity : Thioxo derivatives (e.g., ) show enhanced activity against Gram-positive bacteria due to improved enzyme inhibition .
  • Anticancer Potential: Pyrazole-substituted derivatives () demonstrate cytotoxicity in preliminary screens, likely via topoisomerase inhibition .

Physicochemical Properties

Compound Substituent (Position 4) Position 6 Group LogP* Solubility (mg/mL)
Target Compound 2-Chlorophenyl Phenylpiperazinylmethyl 3.8 0.12 (DMSO)
Ethyl 4-(fluorophenyl)-... () Fluorophenyl Methyl 2.9 0.45 (MeOH)
Ethyl 4-(4-cyanophenyl)-... () 4-Cyanophenyl Methyl 2.5 0.08 (DMSO)
Ethyl 4-(4-hydroxyphenyl)-... () 4-Hydroxyphenyl Methyl 1.7 1.20 (Water)

*Predicted using fragment-based methods.

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260992-64-0) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, supported by relevant research findings.

Structural Characteristics

The molecular formula of this compound is C24H27ClN4O3C_{24}H_{27}ClN_{4}O_{3}, with a molecular weight of 454.9 g/mol. The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a phenylpiperazine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H27ClN4O3
Molecular Weight454.9 g/mol
CAS Number1260992-64-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the tetrahydropyrimidine ring and subsequent functionalization with the chlorophenyl and phenylpiperazine groups. Reaction conditions often involve organic solvents and catalysts to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound display varying degrees of activity against both gram-positive and gram-negative bacteria as well as fungi .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, it may inhibit certain enzymes related to bacterial cell wall synthesis or disrupt fungal cell membranes .

Case Studies

  • Antidepressant Activity : A study exploring the effects of phenylpiperazine derivatives indicated potential antidepressant activity through serotonin receptor modulation. The incorporation of the phenylpiperazine moiety in this compound suggests similar pharmacological properties .
  • Cytotoxicity : In research evaluating cytotoxic effects against cancer cell lines, compounds structurally related to this tetrahydropyrimidine exhibited significant cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What synthetic strategies are recommended for preparing the title compound with high yield and purity?

The compound can be synthesized via a modified Biginelli reaction, a one-pot multicomponent condensation involving an aromatic aldehyde (e.g., 2-chlorobenzaldehyde), ethyl acetoacetate, and a thiourea derivative. Catalytic conditions (e.g., HCl or Lewis acids like FeCl₃) under reflux in ethanol or acetonitrile are typical. Post-synthetic modifications, such as introducing the 4-phenylpiperazinylmethyl group, may require nucleophilic substitution using paraformaldehyde and 1-phenylpiperazine . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >90% purity.

Q. What analytical techniques are essential for structural characterization?

  • X-ray crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.6876 Å, b = 7.3073 Å) are common for related tetrahydropyrimidine derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., methylene protons near δ 4.0–4.5 ppm for the piperazinyl group).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 465.15 [M+H]⁺).

Q. How can preliminary biological activity screening be designed for this compound?

Prioritize assays based on structural analogs. For example:

  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorogenic substrates.
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled or analyzed?

The 4-position substituent (2-chlorophenyl) often induces diastereoselectivity. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) can resolve enantiomers. Computational modeling (DFT or MD simulations) predicts steric and electronic influences on transition states . For example, bulky groups at C4 may favor cis-configuration due to reduced steric clash.

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding. Poor oral bioavailability may explain in vivo inactivity.
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility.
  • Target engagement studies : Confirm target binding via SPR or thermal shift assays if in vitro activity is observed but in vivo efficacy is absent .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects.
  • Piperazine modifications : Test N-alkylated or heteroaromatic analogs (e.g., pyridinylpiperazine) to improve CNS penetration or selectivity.
  • Bioisosteric replacement : Substitute the ester group (COOEt) with amides or carbamates to enhance metabolic stability .

Q. What crystallographic data are critical for understanding solid-state properties?

Key parameters include:

  • Hydrogen-bonding networks : O2-oxo and NH groups often form intermolecular bonds (e.g., N–H···O=C), stabilizing the crystal lattice.
  • Torsion angles : The dihedral angle between the 2-chlorophenyl and tetrahydropyrimidine rings affects π-π interactions. Values >30° may reduce stacking efficiency .

Q. How should researchers troubleshoot low reproducibility in synthetic protocols?

  • Parameter optimization : Screen solvents (e.g., THF vs. ethanol), temperatures, and catalyst loadings via Design of Experiments (DoE).
  • Intermediate characterization : Isolate and validate intermediates (e.g., thiourea adducts) via LC-MS to identify side reactions.
  • Moisture sensitivity : Use anhydrous conditions if the aldehyde component is hygroscopic .

Q. Methodological Notes

  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novelty .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.